molecular formula C14H20N2O B2387557 1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine CAS No. 2327214-94-6

1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine

Cat. No.: B2387557
CAS No.: 2327214-94-6
M. Wt: 232.327
InChI Key: COTDWCBLHPDPPH-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine is a chemical compound with the molecular formula C14H20N2O It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine typically involves the reaction of 3-methylphenylpiperazine with an oxetane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or exert antimicrobial effects by disrupting bacterial cell membranes .

Comparison with Similar Compounds

  • 3-Methyl-1-(oxetan-3-yl)piperazine
  • [3-(3-Methylphenyl)oxetan-3-yl]methanol

Comparison: 1-(3-Methylphenyl)-4-(oxetan-3-yl)piperazine is unique due to the presence of both the 3-methylphenyl group and the oxetane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-methylphenyl)-4-(oxetan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-3-2-4-13(9-12)15-5-7-16(8-6-15)14-10-17-11-14/h2-4,9,14H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDWCBLHPDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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